molecular formula C27H46O5 B1139134 INT-777 R-enantiomer

INT-777 R-enantiomer

Cat. No.: B1139134
M. Wt: 450.7 g/mol
InChI Key: NPBCMXATLRCCLF-VPYPQICLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-EMCA R enantiomer, also known as INT-777 R-enantiomer, is a chiral compound that belongs to the class of bile acid receptor agonists. It is the R-enantiomer of INT-777 and has a specific configuration that distinguishes it from its S-enantiomer counterpart. The compound is known for its interaction with G protein-coupled bile acid receptor 1 (TGR5), making it a significant molecule in various biochemical and pharmacological studies .

Scientific Research Applications

S-EMCA R enantiomer has a wide range of applications in scientific research, including:

Safety and Hazards

INT-777 R-enantiomer is intended for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-EMCA R enantiomer typically involves chiral separation techniques from a racemic mixture. Common methods include:

Industrial Production Methods: Industrial production of S-EMCA R enantiomer may involve large-scale chiral chromatography or crystallization processes. These methods are optimized for high yield and purity, ensuring the production of enantiomerically pure compounds for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: S-EMCA R enantiomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of S-EMCA R enantiomer involves its binding to G protein-coupled bile acid receptor 1 (TGR5). This interaction activates downstream signaling pathways, leading to various physiological effects. The compound’s molecular targets include TGR5 receptors, which play a role in regulating glucose metabolism, energy expenditure, and inflammatory responses .

Comparison with Similar Compounds

    INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.

    Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.

Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBCMXATLRCCLF-VPYPQICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
INT-777 R-enantiomer
Reactant of Route 2
INT-777 R-enantiomer
Reactant of Route 3
INT-777 R-enantiomer
Reactant of Route 4
INT-777 R-enantiomer
Reactant of Route 5
INT-777 R-enantiomer
Reactant of Route 6
INT-777 R-enantiomer

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